

A Technical Guide to the Solubility of Methyl 2,4,6-trihydroxybenzoate

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Compound of Interest

Compound Name: Methyl 2,4,6-trihydroxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **methyl 2,4,6-trihydroxybenzoate** in various solvents. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document summarizes the existing quantitative and qualitative information and furnishes detailed, adaptable experimental protocols for researchers to determine the solubility of this compound in their own laboratories.

Introduction to Methyl 2,4,6-trihydroxybenzoate

Methyl 2,4,6-trihydroxybenzoate, also known as methyl gallate, is a phenolic compound with the chemical formula $C_8H_8O_5$.^{[1][2][3]} It is a metabolite of 2,4,6-trihydroxybenzoate and has garnered interest for its antioxidant, lipid-lowering, and potential anticancer activities.^[4] Understanding its solubility is a critical first step in the development of formulations for preclinical and clinical research, as solubility directly impacts bioavailability and efficacy.

Quantitative Solubility Data

The available quantitative solubility data for **methyl 2,4,6-trihydroxybenzoate** is currently limited. The following table summarizes the existing data from various sources. It is important to note that some of these values are estimated or calculated and should be confirmed by experimental analysis.

Solvent/System	Temperature (°C)	Solubility	Method
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL (543.04 mM)	Experimental (ultrasonication needed)[4]
Water	25	7893 mg/L (7.893 mg/mL)	Estimated[5]
Water	Not Specified	logS = -0.36 (mol/L)	Calculated[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 2.5 mg/mL (13.58 mM)	Experimental[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Not Specified	≥ 2.5 mg/mL (13.58 mM)	Experimental[4]
10% DMSO, 90% Corn Oil	Not Specified	≥ 2.5 mg/mL (13.58 mM)	Experimental[4]

Note: The solubility in the complex solvent systems provides a lower limit and indicates that the compound can be formulated for in vivo studies. It is also noted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO is recommended for use.[4]

Experimental Protocols for Solubility Determination

For researchers aiming to generate comprehensive solubility data for **methyl 2,4,6-trihydroxybenzoate**, the following established methods are recommended.

Isothermal Equilibrium Shake-Flask Method (Gravimetric Analysis)

This is a standard and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Principle: An excess amount of the solute (**methyl 2,4,6-trihydroxybenzoate**) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and a known volume of the filtrate is evaporated to dryness. The weight of the remaining solid is used to calculate the solubility.

Apparatus and Reagents:

- **Methyl 2,4,6-trihydroxybenzoate** (solid)
- Selected solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water)
- Thermostatic shaker or water bath
- Calibrated analytical balance
- Vials or flasks with airtight seals
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Pre-weighed evaporation dishes or watch glasses
- Drying oven

Procedure:

- Add an excess amount of solid **methyl 2,4,6-trihydroxybenzoate** to a series of vials, ensuring a visible amount of undissolved solid remains.
- Pipette a precise volume (e.g., 5.0 mL) of the desired solvent into each vial.
- Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$, 37 $^{\circ}\text{C}$).
- Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

- After agitation, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed evaporation dish.
- Accurately weigh the evaporation dish containing the filtrate.
- Place the evaporation dish in a drying oven at a suitable temperature (e.g., 60-80 °C) until the solvent has completely evaporated and a constant weight is achieved.[\[1\]](#)
- Cool the dish in a desiccator and re-weigh it.
- The solubility is calculated using the final weight of the solid residue and the volume of the filtrate.

Concentration Analysis by High-Performance Liquid Chromatography (HPLC)

For more precise measurements, especially in complex mixtures or for low solubility values, HPLC can be used to determine the concentration of the dissolved compound in the saturated solution.

Principle: Following the isothermal equilibrium procedure, the filtered supernatant is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

Suggested HPLC Conditions (Adaptable from similar compounds):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[7\]](#)
- Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to control pH) and an organic phase (e.g., methanol or acetonitrile). A starting point could be a ratio similar to 45:55 (v/v) methanol:water.[\[7\]](#)
- Flow Rate: 1.0 mL/min.[\[7\]](#)

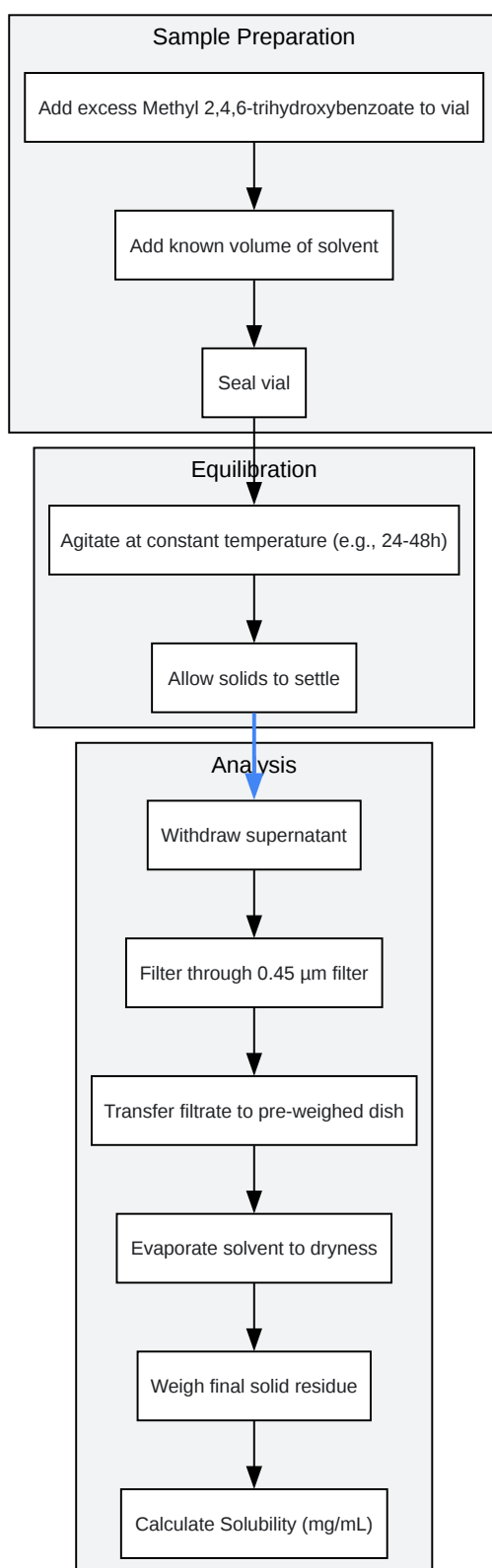
- Detection Wavelength: To be determined by UV-Vis spectral analysis of **methyl 2,4,6-trihydroxybenzoate** in the mobile phase. A wavelength around 254 nm is often a good starting point for aromatic compounds.[\[7\]](#)
- Injection Volume: 10-20 μL .
- Column Temperature: 25-30 $^{\circ}\text{C}$.

Procedure:

- Prepare a stock solution of **methyl 2,4,6-trihydroxybenzoate** of known concentration in a suitable solvent (e.g., methanol).
- From the stock solution, prepare a series of calibration standards of decreasing concentration.
- Generate a standard curve by injecting the calibration standards and plotting the peak area versus concentration.
- Prepare the saturated solution as described in the shake-flask method (Section 3.1, steps 1-6).
- Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.
- Inject the diluted sample into the HPLC system and record the peak area.
- Calculate the concentration of the diluted sample using the standard curve, and then account for the dilution factor to determine the original solubility.

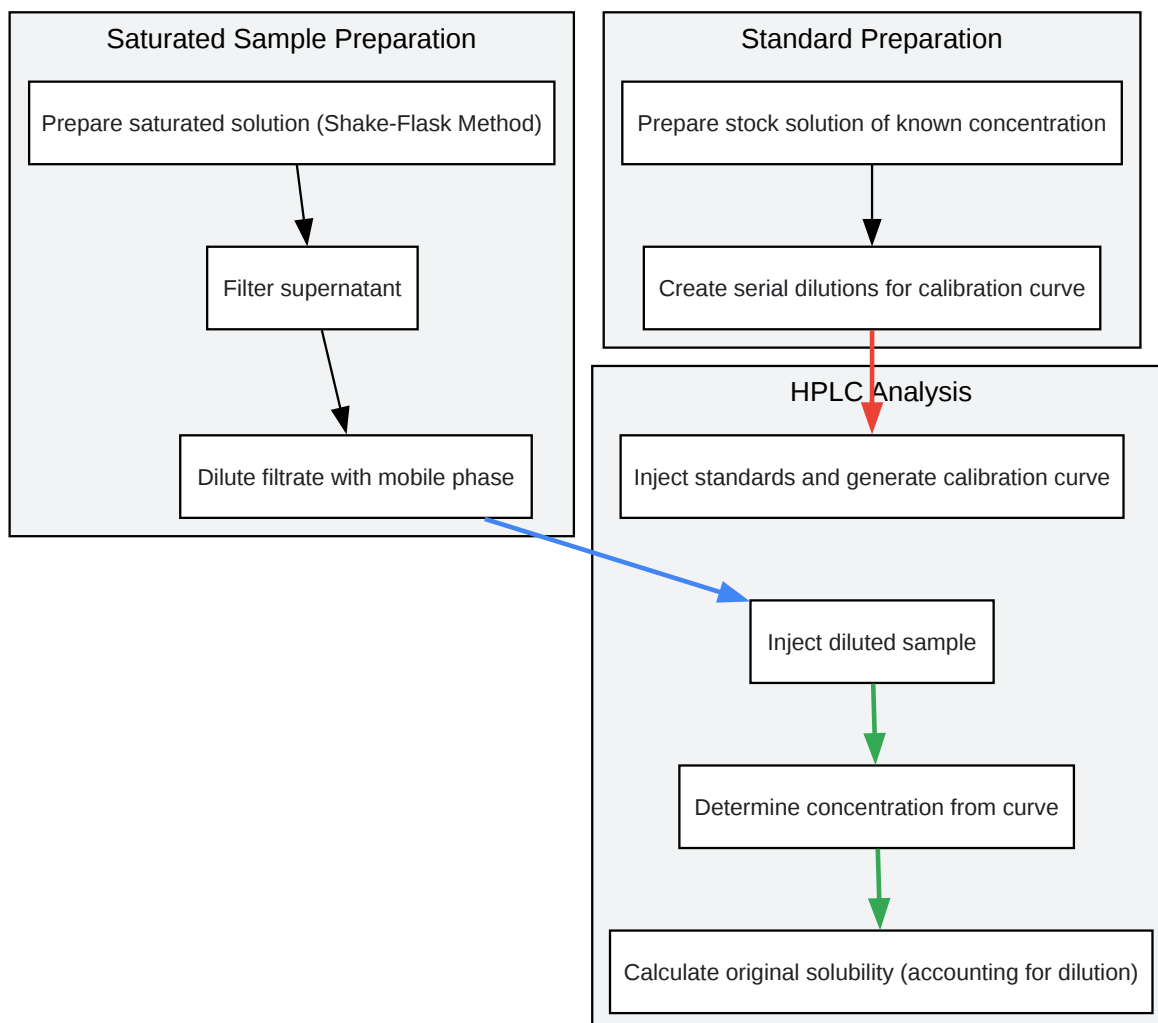
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Gravimetric Solubility Determination.



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Caption: Workflow for HPLC-Based Solubility Measurement.

Conclusion

While the existing literature provides some initial insights, a comprehensive understanding of the solubility of **methyl 2,4,6-trihydroxybenzoate** across a range of pharmaceutically relevant solvents requires further experimental investigation. The protocols and workflows outlined in

this guide offer a robust framework for researchers to generate this critical data, thereby facilitating the continued development and evaluation of this promising compound.

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